molecular formula C15H17N3O B7565286 (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrazol-4-yl)methanone

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrazol-4-yl)methanone

Cat. No. B7565286
M. Wt: 255.31 g/mol
InChI Key: QMHPRLRZVZHZBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrazol-4-yl)methanone, also known as MQPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrazol-4-yl)methanone is not fully understood. However, it has been shown to interact with GPCRs, specifically the dopamine D3 receptor. (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrazol-4-yl)methanone acts as a partial agonist of the dopamine D3 receptor, which is involved in various neurological disorders. The interaction of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrazol-4-yl)methanone with the dopamine D3 receptor may lead to the development of new drugs for the treatment of these disorders.
Biochemical and Physiological Effects
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrazol-4-yl)methanone has been shown to have various biochemical and physiological effects. It has been reported to increase the release of dopamine in the brain, which is involved in various neurological processes such as reward, motivation, and movement. (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrazol-4-yl)methanone has also been shown to have antioxidant properties, which may protect against oxidative stress and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrazol-4-yl)methanone has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and purify, making it readily available for research. (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrazol-4-yl)methanone has also been shown to be stable under various conditions, making it suitable for long-term studies. However, one limitation of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrazol-4-yl)methanone is its limited solubility in water, which may affect its bioavailability in vivo.

Future Directions

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrazol-4-yl)methanone has several potential future directions for scientific research. It may be further studied as a potential drug candidate for the treatment of various neurological disorders, including addiction, depression, and schizophrenia. (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrazol-4-yl)methanone may also be used as a tool in the study of GPCRs, which are involved in various physiological processes. Additionally, the synthesis and purification of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrazol-4-yl)methanone may be optimized to improve its bioavailability and stability.

Synthesis Methods

The synthesis of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrazol-4-yl)methanone involves the reaction of 6-methyl-1,2,3,4-tetrahydroquinoline-2,3-dione and 1-methyl-4-(pyrazol-4-yl) piperazine under specific conditions. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity of the final product is essential for its use in scientific research.

Scientific Research Applications

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrazol-4-yl)methanone has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been studied as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrazol-4-yl)methanone has also been used as a tool in the study of G protein-coupled receptors (GPCRs), which are involved in various physiological processes.

properties

IUPAC Name

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-11-5-6-14-12(8-11)4-3-7-18(14)15(19)13-9-16-17(2)10-13/h5-6,8-10H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHPRLRZVZHZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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